sec-Butyl isothiocyanate

概要

説明

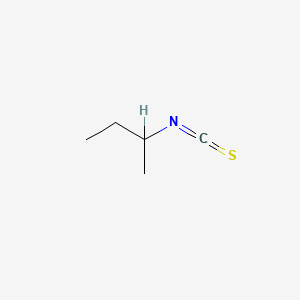

sec-Butyl isothiocyanate, also known as isothiocyanic acid sec-butyl ester, is an organic compound with the molecular formula C5H9NS. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various organic synthesis reactions and has applications in both industrial and research settings .

準備方法

Synthetic Routes and Reaction Conditions: sec-Butyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of sec-butylamine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then treated with a desulfurizing agent such as cyanuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process typically includes the use of high-purity reagents and catalysts to ensure a high yield and purity of the final product. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to maintain the required temperature and pressure conditions .

化学反応の分析

Types of Reactions: sec-Butyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and isothiocyanate esters, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding thiocarbamates.

Oxidation Reactions: It can be oxidized to form sulfonyl derivatives under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Oxidizing Agents: Hydrogen peroxide, peracids

Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst or under acidic/basic conditions.

Major Products:

Thioureas: Formed from the reaction with amines

Isothiocyanate Esters: Formed from the reaction with alcohols

Sulfonyl Derivatives: Formed from oxidation reactions

科学的研究の応用

Agricultural Applications

a. Pest Control

sec-Butyl isothiocyanate exhibits significant insecticidal properties. It has been shown to be effective against soft-bodied insects such as aphids and domestic flies. The compound can be used alone or in combination with other nematocidal agents to control soil nematodes effectively .

b. Biofumigation

The use of this compound in biofumigation practices has been documented as an effective method for managing soil-borne pathogens. This application involves incorporating plant materials rich in glucosinolates into the soil, which then degrade to release isothiocyanates that suppress pathogen populations .

c. Allelopathic Effects

Research indicates that this compound can influence soil microbial communities and exhibit allelopathic effects on neighboring plants, potentially enhancing crop yields by reducing competition from weeds .

Medicinal Applications

a. Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and bladder (T24) cancer cells. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .

b. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against fungi and bacteria suggests potential applications in treating infections and preserving food products .

Food Science Applications

a. Flavoring Agent

This compound is recognized for its use as a flavoring agent in food products. It contributes to the characteristic pungency of certain foods, particularly in wasabi and mustard .

b. Preservation

The antimicrobial properties of this compound can also be leveraged for food preservation, helping to extend shelf life by inhibiting microbial growth in perishable products .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µg/mL) | % Cell Viability after 72h |

|---|---|---|

| MCF-7 | 100 | 53.18% |

| A549 | 100 | 56.61% |

| T24 | 100 | 60.02% |

This table summarizes findings from studies assessing the cytotoxic effects of this compound on various cancer cell lines, indicating significant reductions in cell viability at specific concentrations.

Table 2: Efficacy of this compound Against Insects

| Insect Species | Application Method | Efficacy (%) |

|---|---|---|

| Aphids | Soil application | 85% |

| Domestic Flies | Direct spray | 90% |

This table presents data on the effectiveness of this compound in controlling insect populations through different application methods.

作用機序

The mechanism of action of sec-butyl isothiocyanate involves its reactivity with nucleophilic sites in biological molecules. It can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. This reactivity is also responsible for its antimicrobial and anticancer properties, as it can disrupt cellular processes and induce cell death in pathogens and cancer cells .

類似化合物との比較

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

Comparison: sec-Butyl isothiocyanate is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isothiocyanates. For example, phenyl isothiocyanate is more commonly used in peptide sequencing, while allyl isothiocyanate is known for its strong antimicrobial properties. Benzyl and phenethyl isothiocyanates have been extensively studied for their anticancer activities.

生物活性

sec-Butyl isothiocyanate (s-BITC) is a sulfur-containing compound derived from glucosinolates, primarily found in cruciferous vegetables. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNS and a molecular weight of 115.19 g/mol. It is characterized by the presence of an isothiocyanate functional group (), which is responsible for its biological activities.

1. Anticancer Properties

Numerous studies have highlighted the potential of s-BITC as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that s-BITC exhibited significant cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and bladder cancer (T24) cell lines. The IC values were reported at 100 µg/mL, with cell viability reductions of approximately 53% for MCF-7, 56% for A549, and 60% for T24 after 72 hours of treatment .

- Mechanistic Insights : The mechanism of action involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential (MMP), leading to apoptotic cell death . The following table summarizes the findings from various studies:

| Cell Line | IC (µg/mL) | % Cell Viability at 100 µg/mL |

|---|---|---|

| MCF-7 | 100 | 53.18 |

| A549 | 100 | 56.61 |

| T24 | 100 | 60.02 |

2. Antimicrobial Activity

s-BITC has demonstrated antimicrobial properties against various pathogens:

- Anti-H. pylori Activity : Research indicates that s-BITC exhibits inhibitory effects against Helicobacter pylori, a bacterium linked to gastric cancer . Its mechanism may involve disrupting bacterial cell membranes.

- Antifungal Effects : Studies have shown that s-BITC can inhibit fungal growth, particularly in pathogenic fungi, suggesting its potential use in antifungal treatments .

3. Other Pharmacological Activities

- Chemoprotective Effects : s-BITC acts as a chemoprotective agent by enhancing the detoxification of carcinogens through the induction of phase II enzymes . This property makes it a candidate for dietary interventions aimed at cancer prevention.

- Anti-inflammatory Properties : Some studies suggest that s-BITC may reduce inflammation through inhibition of pro-inflammatory cytokines, although more research is needed to fully elucidate this effect .

Case Study 1: Cytotoxicity Against Menterolobii

A study assessing the toxicity of s-BITC on Menterolobii showed significant cytotoxic effects, indicating its potential as a biopesticide in agricultural applications . The results are summarized below:

| Concentration (µg/mL) | Mortality Rate (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Anticancer Mechanism Elucidation

In another study focused on breast cancer cells, treatment with s-BITC resulted in morphological changes indicative of apoptosis, confirmed by confocal microscopy and spectrofluorometric analysis of ROS levels . This study supports the hypothesis that s-BITC induces apoptosis via oxidative stress pathways.

特性

IUPAC Name |

2-isothiocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJIDJGIQOYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863392 | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp green slightly irritating aroma | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.938-0.946 | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4426-79-3 | |

| Record name | sec-Butyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JI237AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary source of sec-butyl isothiocyanate?

A1: this compound is not naturally occurring but is generated through the enzymatic hydrolysis of glucosinolates, specifically glucoiberin, found in various cruciferous plants. [, , , , , ]

Q2: Which plant species are known to contain significant amounts of glucoiberin, the precursor to this compound?

A2: Research indicates that species like Brassica rapa (turnip), Sisymbrium loeselii (tall hedge mustard), Moringa peregrina, Capparis spinosa (caper bush), Nasturtium officinale (watercress), and Lepidium latifolium (pepperweed) contain glucoiberin, which upon hydrolysis yields this compound. [, , , , , ]

Q3: How do the levels of this compound vary across different parts of the same plant?

A3: Studies on Brassica rapa revealed variations in this compound concentrations in different plant parts. The tuberous taproot showed the highest concentration (25.7%), followed by the leaves (24.3%) and finally the seeds (1.7%). [] Similarly, analysis of Moringa peregrina indicated higher concentrations of this compound in the stem compared to the seed coat. []

Q4: Besides this compound, what other isothiocyanates are commonly found alongside it in these plants?

A4: Research frequently identifies allyl isothiocyanate, 3-butenyl isothiocyanate, 4-pentenyl isothiocyanate, and isopropyl isothiocyanate alongside this compound. [, , , , , ] The specific composition and ratios of these isothiocyanates can differ significantly between plant species and even different parts of the same plant.

Q5: What are the potential ecological roles of this compound and related isothiocyanates released by these plants?

A5: Studies suggest that this compound, along with other isothiocyanates produced by tall hedge mustard (Sisymbrium loeselii), can inhibit the germination and growth of neighboring plant species, potentially providing a competitive advantage. [] These compounds were also found to negatively impact the spore germination of the arbuscular mycorrhizal fungus Glomus intraradices, potentially influencing plant-microbe interactions in the rhizosphere. []

Q6: Are there methods to analyze and quantify this compound in plant material?

A6: Researchers commonly employ gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) techniques to analyze and quantify this compound in plant extracts. [, , , , , , , ] These methods enable the separation and identification of different volatile compounds, including various isothiocyanates.

Q7: What is the structural formula and molecular weight of this compound?

A7: The molecular formula of this compound is C5H9NS, and its molecular weight is 115.20 g/mol. The structural formula features an isothiocyanate group (-N=C=S) attached to a sec-butyl group.

Q8: Has the potential antimicrobial activity of this compound been investigated?

A9: While specific studies focusing on this compound's antimicrobial activity are limited within the provided research, related studies on Sisymbrium officinale (hedge mustard) extracts, which contain this compound, demonstrated antibacterial and antifungal properties. [] This suggests that this compound could potentially contribute to the overall antimicrobial activity observed in these plant extracts. Further research is needed to confirm and characterize the specific activity of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。